Cas no 13366-36-4 (Phenol,4,4'-(1,2-dimethyl-1,2-ethenediyl)bis-)

Phenol,4,4'-(1,2-dimethyl-1,2-ethenediyl)bis- structure
13366-36-4 structure
Product Name:Phenol,4,4'-(1,2-dimethyl-1,2-ethenediyl)bis-
Numero CAS:13366-36-4
MF:C16H16O2
MW:240.297044754028
CID:119512
PubChem ID:3004636
Update Time:2025-04-18

Phenol,4,4'-(1,2-dimethyl-1,2-ethenediyl)bis- Proprietà chimiche e fisiche

Nomi e identificatori

    • Phenol,4,4'-(1,2-dimethyl-1,2-ethenediyl)bis-
    • dimethylstilbestrol
    • trans-2,3-bis(4'-hydroxyphenyl)-2-butene
    • 4,4'-(1,2-Dimethyl-1,2-ethenediyl)diphenol
    • 4,4'-(2E)-but-2-ene-2,3-diyldiphenol
    • 4,4'-Stilbenediol, alpha,alpha'-dimethyl
    • alpha,alpha'-Dimethyl-4,4'-stilbenediol
    • 4-[(E)-3-(4-hydroxyphenyl)but-2-en-2-yl]phenol
    • 13366-36-4
    • 4,4'-(1,2-dimethyl-1,2-ethenediyl)bis(phenol) (E)-
    • NSC45946
    • NSC-45946
    • NSC 45946
    • BDBM50410510
    • Dimethylstilbesterol
    • CHEMBL269003
    • AI3-61021
    • 30L22Q8N9M
    • Phenol,4'-(1,2-dimethyl-1,2-ethenediyl)bis-, (E)-
    • NSC-658943
    • 4,4'-Stilbenediol, alpha,alpha'-dimethyl-, (E)-
    • UNII-30L22Q8N9M
    • Dimethylstilboestrol
    • SCHEMBL125634
    • 4,4'-Stilbenediol, .alpha.,.alpha.'-dimethyl-, (E)-
    • dimethylstibestrol
    • 4, .alpha.,.alpha.'-dimethyl-, (E)-
    • Q27116241
    • NSC658943
    • SCHEMBL125635
    • 4,2-dimethyl-1,2-ethenediyl)bis(phenol) (E)-
    • .alpha.,4'-stilbenediol (E)-
    • 4-[(E)-2-(4-hydroxyphenyl)-1-methyl-prop-1-enyl]phenol
    • DTXSID2022468
    • .alpha.,.alpha.'-Dimethyl-4,4'-stilbenediol
    • alpha,alpha'-Dimethyl-4,4'-stilbenediol (E)-
    • 4, trans-.alpha.,.alpha.'-dimethyl-
    • Phenol, 4,4'-(1,2-dimethyl-1,2-ethenediyl)bis-
    • Phenol, 4,4'-((1E)-1,2-dimethyl-1,2-ethenediyl)bis-
    • 552-80-7
    • (E)-4,4'-(1,2-Dimethyl-1,2-ethenediyl)bisphenol
    • CHEBI:34717
    • BIDD:ER0155
    • Phenol, 4,4'-(1,2-dimethyl-1,2-ethenediyl)bis-, (E)-
    • Inchi: 1S/C16H16O2/c1-11(13-3-7-15(17)8-4-13)12(2)14-5-9-16(18)10-6-14/h3-10,17-18H,1-2H3/b12-11+
    • Chiave InChI: XPINIPXARSNZDM-VAWYXSNFSA-N
    • Sorrisi: OC1C=CC(=CC=1)/C(/C)=C(\C)/C1C=CC(=CC=1)O

Proprietà calcolate

  • Massa esatta: 240.11508
  • Massa monoisotopica: 240.115
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 2
  • Complessità: 262
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.7
  • Superficie polare topologica: 40.5Ų

Proprietà sperimentali

  • Densità: 1.148
  • Punto di ebollizione: 381°Cat760mmHg
  • Punto di infiammabilità: 178.8°C
  • Indice di rifrazione: 1.624
  • PSA: 40.46
  • LogP: 4.04840
Fornitori consigliati
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
NewCan Biotech Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
NewCan Biotech Limited
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd